molecular formula C23H31N3O2 B2914989 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 921894-91-9

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2914989
CAS No.: 921894-91-9
M. Wt: 381.52
InChI Key: KFFLFDMYDHILIU-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H31N3O2 and its molecular weight is 381.52. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H30N4O3C_{23}H_{30}N_{4}O_{3}, indicating a high degree of complexity with multiple functional groups. Its unique structure consists of a tetrahydroquinoline moiety and a dimethylamino group, which may influence its interactions within biological systems .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydroquinoline Moiety : Achieved through hydrogenation processes of quinoline derivatives.
  • Introduction of the Dimethylamino Group : Alkylation with dimethylamine under catalytic conditions.
  • Coupling with the o-Tolyloxy Acetamide : Final coupling reactions to form the complete structure .

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Modulation : The compound has been shown to modulate enzyme activities through competitive inhibition or allosteric effects. It may interact with proteins involved in neurotransmission and cellular signaling pathways .
  • Binding Affinities : Molecular docking studies indicate favorable binding affinities to targets such as acetylcholinesterase, which plays a crucial role in neurotransmitter hydrolysis at synaptic junctions .

Pharmacological Applications

Research indicates that this compound exhibits potential therapeutic effects:

  • Neuropharmacology : Studies have demonstrated its ability to influence serotonergic systems, suggesting applications in treating mood disorders .
  • Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential use in oncology .

Data Table: Biological Activities

Activity TypeTargetEffectReference
Enzyme InhibitionAcetylcholinesteraseCompetitive inhibition
Neurotransmitter ModulationSerotonin Transporter (SERT)High binding affinity
CytotoxicityCancer Cell LinesSignificant reduction in viability

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-17-8-5-6-10-22(17)28-16-23(27)24-15-21(25(2)3)19-11-12-20-18(14-19)9-7-13-26(20)4/h5-6,8,10-12,14,21H,7,9,13,15-16H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFLFDMYDHILIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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